Lipophilicity: +0.59 LogP Advantage Over the 2-Methylbutyl Constitutional Isomer
The target compound exhibits a calculated LogP of 2.05 , compared with LogP 1.46 for the constitutional isomer [3-(1H-imidazol-1-yl)propyl](2-methylbutyl)amine (CAS 1038731-17-7), which bears an identical molecular formula (C₁₁H₂₁N₃) but differs in the position of chain branching . The ΔLogP of 0.59 corresponds to an approximately 3.9-fold higher predicted octanol-water partition coefficient. For reference, the primary amine precursor 1-(3-aminopropyl)imidazole (CAS 5036-48-6) has an experimental LogP of −0.57 , underscoring the profound lipophilicity shift conferred by N-alkylation with a branched pentyl group. In QSAR models of imidazole antifungal derivatives, lipophilicity (ClogP) was identified as a statistically significant descriptor for activity against both Candida albicans (R = 0.800) and Rhodotorula glutinis (R = 0.820) [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / ClogP) |
|---|---|
| Target Compound Data | LogP = 2.0514 |
| Comparator Or Baseline | [3-(1H-Imidazol-1-yl)propyl](2-methylbutyl)amine: LogP = 1.46; 1-(3-Aminopropyl)imidazole: LogP = −0.57 |
| Quantified Difference | ΔLogP = +0.59 vs. 2-methylbutyl isomer; ΔLogP = +2.62 vs. primary amine precursor |
| Conditions | Computed values from vendor technical datasheets (Chemscene and Fluorochem); QSAR context from Acta Pol Pharm 2002 study on 265 imidazole derivatives |
Why This Matters
A LogP of 2.05 positions this compound within the favorable range for passive membrane permeability (LogP 2–5), whereas the primary amine precursor (LogP −0.57) would require active transport or prodrug strategies for cellular uptake—a critical consideration for cell-based assay design.
- [1] Wiktorowicz W, et al. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta Pol Pharm. 2002 Jul-Aug;59(4):295-306. PMID: 12403305. View Source
